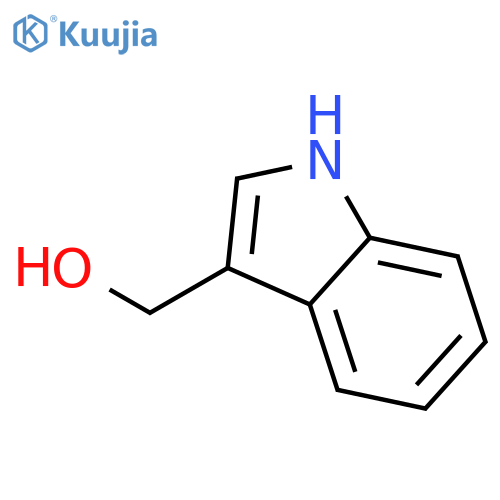Cas no 700-06-1 (Indole-3-carbinol)
インドール-3-カルビノール(Indole-3-carbinol)は、アブラナ科植物に含まれる天然の有機化合物で、グルコブラシシンの加水分解により生成されます。分子式はC9H9NOで、分子量は147.17 g/molです。この化合物は、抗酸化作用や抗炎症作用を示すことが知られており、細胞内の解毒酵素の活性化を促進する可能性があります。また、エストロゲン代謝に影響を与えることで、ホルモン関連の生化学的経路に関与することが報告されています。実験室レベルでは、標準化された高純度(通常98%以上)の製品が研究用試薬として利用可能です。安定性を保つため、遮光・低温保存が推奨されます。

Indole-3-carbinol structure
商品名:Indole-3-carbinol
Indole-3-carbinol 化学的及び物理的性質
名前と識別子
-
- (1H-Indol-3-yl)methanol
- Indole-3-carbinol
- 3-(Hydroxymethyl)indole
- 3-Indolemethanol hydrate
- 1H-Indol-3-ylmethanol
- Indole-3-methanol
- 3-Indolemethanol
- 3-Hydroxymethylindole
- INDOLE-3-CARBINOL(P)
- INDOLE-3-CARBINOLE(RG)
- (1H-indol-3-yl)-methanol
- (1H-indole-3-yl)-methanol
- 3-hydroxymethyl-1H-indole
- 3-INDOLAMETHANOL
- 3-IndoleCarbinol
- 3-indolylcarbinol
- 3-INDOLYLMETHANOL
- I3C
- 1H-Indole-3-methanol
- Indinol
- Indole 3 carbinol
- 3-Indole methanol
- 1H-Indol-3-Yl-Methanol
- C9H9NO
- IVYPNXXAYMYVSP-UHFFFAOYSA-N
- Prevention 4 (indole-3-carbinol)
- C11E72455F
- indol-3-ylmeth
- SR-01000838318-3
- BRD-K01815685-001-07-2
- MFCD00005632
- NCGC00090701-06
- INDOLE-3-CARBINOL [WHO-DD]
- HMS1789O22
- CCRIS 3261
- KBio3_002949
- HMS2235E10
- Tox21_400055
- BRN 0121323
- 700-06-1
- AKOS001075120
- CCG-38786
- 3-Phenoxybenzylaminehydrochloride
- NCGC00090701-01
- SCHEMBL195520
- NCGC00090701-05
- Spectrum2_001710
- MLS001333161
- SW219849-1
- SR-01000838318
- SDCCGMLS-0065970.P002
- SMP2_000172
- HMS3369B02
- NCGC00090701-02
- I3C;3-Indolemethanol
- EINECS 211-836-2
- 1~{H}-indol-3-ylmethanol
- NSC 525801
- INDOLE-3-CARBINOL (I3C)
- s2313
- CHEMBL155625
- HMS3749E07
- FT-0615875
- HY-N0170
- SPBio_001700
- UNII-C11E72455F
- Indole 3-carbinol
- Spectrum3_001973
- Z85923165
- A9256
- AC-7583
- NSC525801
- GS-0916
- SY015976
- NSC-525801
- EN300-18594
- A836732
- HMS3651I18
- SPECTRUM1505320
- MLS001333162
- SDCCGMLS-0065970.P001
- BRD-K01815685-001-02-3
- HSCI1_000097
- DTXSID7031458
- I0496
- I-2100
- SB14958
- DTXCID5011458
- AI3-60090
- INDOLE-3-CARBINOL [VANDF]
- CHEBI:24814
- Q1770257
- GTPL10047
- BCP00087
- CS-7780
- NCGC00090701-04
- NCGC00090701-07
- FXK
- SMR000385784
- CAS-700-06-1
- DB12881
- NS00005466
- BSPBio_003573
- NCGC00090701-03
- Indole-3-methanol;3-Indole methanol
- MLSMR
- BRD-K01815685-001-15-5
- DB-228661
- 5-21-03-00045 (Beilstein Handbook Reference)
- 1H-Indole-3-methanol (9CI)
- DB-011567
- I3C cpd
- methanol, indol-3-yl-
- Indole-3-carbinol;Indole-3-methanol;3-Hydroxymethylindole;1H-Indol-3-ylmethanol
- FI02853
-
- MDL: MFCD00005632
- インチ: 1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,10-11H,6H2
- InChIKey: IVYPNXXAYMYVSP-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12
- BRN: 0121323
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068414
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色結晶
- 密度みつど: 1.1135 (rough estimate)
- ゆうかいてん: 96-99 °C (lit.)
- ふってん: 360.6℃ at 760 mmHg
- フラッシュポイント: 171.9oC
- 屈折率: 1.5670 (estimate)
- あんていせい: 2-80C
- PSA: 36.02000
- LogP: 1.66020
- ようかいせい: まだ確定していません。
Indole-3-carbinol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/38
- セキュリティの説明: S26-S36
- RTECS番号:NL9483000
-
危険物標識:

- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/38
Indole-3-carbinol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Indole-3-carbinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A135866-250mg |
(1H-Indol-3-yl)methanol |
700-06-1 | 98% | 250mg |
$5.0 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018118-5g |
Indole-3-carbinol |
700-06-1 | 96% | 5g |
¥43 | 2024-05-22 | |
| Key Organics Ltd | GS-0916-10MG |
INDOLE-3-CARBINOL (I3C) |
700-06-1 | >95% | 10mg |
£51.00 | 2025-02-08 | |
| Ambeed | A135866-1g |
(1H-Indol-3-yl)methanol |
700-06-1 | 98% | 1g |
$9.0 | 2025-02-20 | |
| abcr | AB137178-25 g |
3-Indolemethanol, 95%; . |
700-06-1 | 95% | 25g |
€94.20 | 2023-05-09 | |
| abcr | AB137178-100 g |
3-Indolemethanol, 95%; . |
700-06-1 | 95% | 100g |
€162.30 | 2023-05-09 | |
| Enamine | EN300-18594-0.5g |
(1H-indol-3-yl)methanol |
700-06-1 | 95% | 0.5g |
$19.0 | 2023-09-18 | |
| Enamine | EN300-18594-2.5g |
(1H-indol-3-yl)methanol |
700-06-1 | 95% | 2.5g |
$25.0 | 2023-09-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202662B-100g |
Indole-3-carbinol, |
700-06-1 | ≥96% | 100g |
¥1053.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202662D-1kg |
Indole-3-carbinol, |
700-06-1 | ≥96% | 1kg |
¥7461.00 | 2023-09-05 |
Indole-3-carbinol サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:700-06-1)Indole-3-carbinol
注文番号:sfd16428
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
(CAS:700-06-1)Indole-3-carbinol
注文番号:270001
在庫ステータス:0
はかる:kg
清らかである:99%
最終更新された価格情報:Tuesday, 20 August 2024 16:41
価格 ($):0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:700-06-1) 3-吲哚甲醇
注文番号:LE2475122
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:41
価格 ($):discuss personally
Indole-3-carbinol 関連文献
-
1. Oxidation chemistry of indole-3-methanolRajendra N. Goyal,Anil Kumar,Priyanka Gupta J. Chem. Soc. Perkin Trans. 2 2001 618
-
R. B. Cope,C. Loehr,R. Dashwood,N. I. Kerkvliet Photochem. Photobiol. Sci. 2006 5 499
-
Sengodagounder Muthusamy,Alagesan Balasubramani,Eringathodi Suresh Org. Biomol. Chem. 2018 16 756
-
4. Cyclopenta[b]indoles. Part 1. Synthesis of cyclopenta[b]indoles by formal [3 + 2] addition of indolylmethyl cations to alkenesCarrie-Ann Harrison,Ralf Leineweber,Christopher J. Moody,Jonathan M. J. Williams J. Chem. Soc. Perkin Trans. 1 1995 1127
-
Sandip Kundal,Gopal Rana,Abhishek Kar,Umasish Jana Org. Biomol. Chem. 2022 20 5234
700-06-1 (Indole-3-carbinol) 関連製品
- 1074-87-9(1H-indol-7-ylmethanol)
- 215997-77-6((5-Methyl-1H-indol-3-yl)methanol)
- 123334-15-6(1H-Indole-3-methanol,hydrate (1:?))
- 1074-85-7(1H-indol-4-ylmethanol)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:700-06-1)Indole-3-carbinol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:700-06-1)Indole-3-carbinol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













